Corallocin C is a natural product found in Hericium coralloides with data available.
Corallocin C
CAS No.: 2002492-45-5
Cat. No.: VC18005218
Molecular Formula: C29H34N2O3
Molecular Weight: 458.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2002492-45-5 |
|---|---|
| Molecular Formula | C29H34N2O3 |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-6-methoxy-3H-isoindol-1-one |
| Standard InChI | InChI=1S/C29H34N2O3/c1-19(2)8-7-9-20(3)12-13-23-27(34-4)16-24-25(28(23)32)18-31(29(24)33)15-14-21-17-30-26-11-6-5-10-22(21)26/h5-6,8,10-12,16-17,30,32H,7,9,13-15,18H2,1-4H3/b20-12+ |
| Standard InChI Key | KBDZJFMUKPGBBP-UDWIEESQSA-N |
| Isomeric SMILES | CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)/C)C |
| Canonical SMILES | CC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)C)C |
Introduction
Chemical Identity and Structural Features
Corallocin C is a complex organic molecule with the molecular formula C29H34N2O3 and a molecular weight of 458.6 g/mol. Its IUPAC name, 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-6-methoxy-3H-isoindol-1-one, reflects a hybrid structure incorporating isoindolinone, indole, and terpenoid moieties. Key spectral identifiers include:
| Property | Value |
|---|---|
| Standard InChI | InChI=1S/C29H34N2O3/c1-19(2)8-7-9-20(3)12-13-23-27(34-4)16-24-25(28(23)32)18-31(29(24)33)15-14-21-17-30-26-11-6-5-10-22(21)26/h5-6,8,10-12,16-17,30,32H,7,9,13-15,18H2,1-4H3/b20-12+ |
| Standard InChIKey | KBDZJFMUKPGBBP-UDWIEESQSA-N |
| Isomeric SMILES | CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)/C)C |
| PubChem Compound ID | 132524620 |
The molecule’s stereochemical complexity arises from its E-configured prenyl side chain and methoxy-substituted aromatic system, which are critical for its bioactivity .
Natural Source and Isolation
Corallocin C is exclusively isolated from Hericium coralloides, a mushroom species within the Hericiaceae family. Extraction typically involves ethanol or methanol solvent systems, followed by chromatographic purification using silica gel and reversed-phase HPLC . Co-occurring analogues include Corallocins A and B, which share structural similarities but differ in side-chain modifications .
Neurotrophic and Neuroprotective Activities
Induction of Neurotrophic Factors
Corallocin C stimulates the expression of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in human 1321N1 astrocytes at nanomolar concentrations . Mechanistic studies suggest this activity arises from the compound’s ability to activate the TrkA/MAPK/Erk1/2 signaling pathway, a critical axis for neuronal survival and differentiation . In PC12 cells, Corallocin C-conditioned media enhanced neurite outgrowth by 40–60% compared to controls, a effect comparable to NGF itself .
Alzheimer’s Disease Model Applications
In APP/PS1 transgenic mice—a model of Alzheimer’s disease—Hericium coralloides extracts containing Corallocin C demonstrated:
These effects correlate with upregulated Nrf2-mediated antioxidant pathways and modulation of gut microbiota linked to amyloid clearance .
Comparative Bioactivity Profile
While Corallocin B exhibits antiproliferative activity against HUVEC (IC<sub>50</sub> = 8.2 μM) and MCF-7 cells (IC<sub>50</sub> = 12.4 μM) , no direct cytotoxic effects have been reported for Corallocin C . This disparity highlights the importance of the C-6 methoxy group in dictating target specificity.
| Compound | NGF Induction | BDNF Induction | Antiproliferative Activity |
|---|---|---|---|
| Corallocin A | + | - | - |
| Corallocin B | ++ | + | +++ |
| Corallocin C | ++ | ++ | - |
Key: (-) No activity; (+) Moderate; (++) Strong; (+++) Very strong .
Biosynthesis and Synthetic Approaches
The corallocin scaffold originates from a polyketide synthase-derived backbone modified by:
-
Prenylation at C-5 via geranyl diphosphate transferase
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Oxidative cyclization to form the isoindolinone core
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Palladium-catalyzed cross-coupling of bromoindole and boronic ester intermediates
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Late-stage oxidation to install the isoindolinone ketone
Future Research Directions
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Structure-Activity Relationship Studies: Systematic modification of the prenyl chain and methoxy groups to optimize blood-brain barrier penetration.
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Clinical Translation: Development of nanoparticle-based delivery systems to overcome poor aqueous solubility (logS = -4.1).
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Synergistic Combinations: Evaluation with β-secretase inhibitors for enhanced anti-Alzheimer’s effects.
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